molecular formula C13H10N2O3S B11014911 (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B11014911
M. Wt: 274.30 g/mol
InChI Key: MROPJCZMQSZJOR-DUXPYHPUSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound that features a benzodioxole ring and a thiazole ring connected by a propenamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Thiazole Ring: This can be synthesized by the condensation of α-haloketones with thiourea.

    Coupling Reaction: The benzodioxole and thiazole intermediates are then coupled through a propenamide linker using appropriate reagents and conditions, such as a base-catalyzed reaction in the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the thiazole ring.

    (2E)-3-(1,3-thiazol-2-yl)prop-2-enamide: Lacks the benzodioxole ring.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

The presence of both the benzodioxole and thiazole rings in (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide makes it unique compared to the similar compounds listed above. This dual-ring structure may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C13H10N2O3S/c16-12(15-13-14-5-6-19-13)4-2-9-1-3-10-11(7-9)18-8-17-10/h1-7H,8H2,(H,14,15,16)/b4-2+

InChI Key

MROPJCZMQSZJOR-DUXPYHPUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=CS3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=CS3

Origin of Product

United States

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